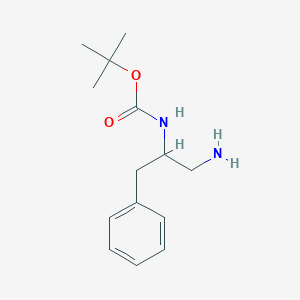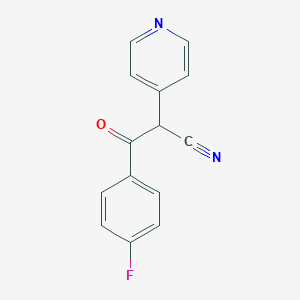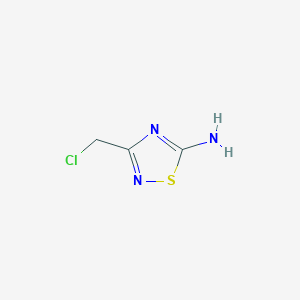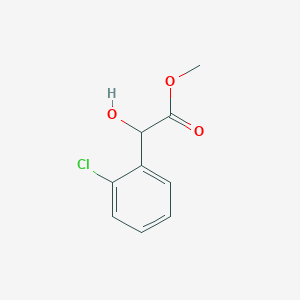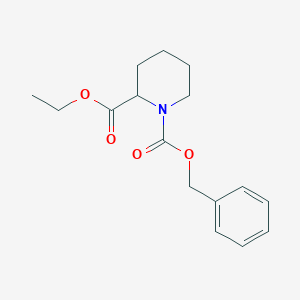
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate
Overview
Description
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 126401-22-7 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 1-benzyl 2-ethyl 1,2-piperidinedicarboxylate . The compound is typically stored in a dry room at normal room temperature .
Molecular Structure Analysis
The InChI code for 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is 1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is a solid, semi-solid, liquid, or lump substance . The compound is typically shipped at normal temperatures .Scientific Research Applications
Anti-Acetylcholinesterase Activity
- Novel Piperidine Derivatives for AChE Inhibition : A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that these compounds demonstrated significant anti-AChE activity. Introduction of bulky groups into the benzamide moiety enhanced activity, with compound 21 showing 18,000 times greater affinity for AChE compared to BuChE (Sugimoto et al., 1990).
- Structure-Activity Relationships : Further exploration by Sugimoto et al. (1992) extended the structure-activity relationships for these compounds, emphasizing the role of a phenyl group on the nitrogen atom of the amide moieties to enhance activity (Sugimoto et al., 1992).
Biological Properties of Piperidine Derivatives
- Antibacterial and Antifungal Activities : Shafi et al. (2021) studied the biological properties of new piperidine substituted benzothiazole derivatives. These compounds showed good antibacterial and antifungal activities, highlighting their potential for medical applications (Shafi, Rajesh, & Senthilkumar, 2021).
Miscellaneous Applications
- Synthesis Techniques and Crystal Structure Analysis : Studies have also been conducted on the synthesis methods for related compounds, including the work by Danieli et al. (1997) on the synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate (Danieli et al., 1997), and analysis of crystal and molecular structures of benzylated piperidine derivatives by Carruthers et al. (1973) (Carruthers, Fedeli, Mazza, & Vaciago, 1973).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
properties
IUPAC Name |
1-O-benzyl 2-O-ethyl piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRYYMFKGTFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326869 | |
| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126401-22-7 | |
| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



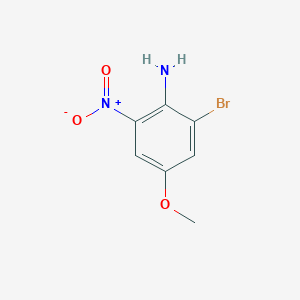


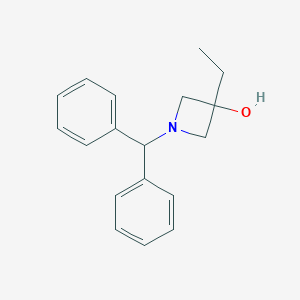
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)

